molecular formula C24H16N2O B5738545 4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol

4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol

Cat. No.: B5738545
M. Wt: 348.4 g/mol
InChI Key: VXDFAEVFKUFHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a phenyl group attached to a benzoquinoxaline moiety, which is further connected to a phenol group. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline coreOne common method involves the use of 2-chloro-3-methylquinoxaline as a starting material, which undergoes nucleophilic substitution with phenol derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. Additionally, the phenol group can generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-Phenylbenzo[G]quinoxalin-2-YL}phenol stands out due to its unique combination of a phenyl group, benzoquinoxaline core, and phenol group. This structure imparts enhanced biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-(2-phenylbenzo[g]quinoxalin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O/c27-20-12-10-17(11-13-20)24-23(16-6-2-1-3-7-16)25-21-14-18-8-4-5-9-19(18)15-22(21)26-24/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDFAEVFKUFHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3N=C2C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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